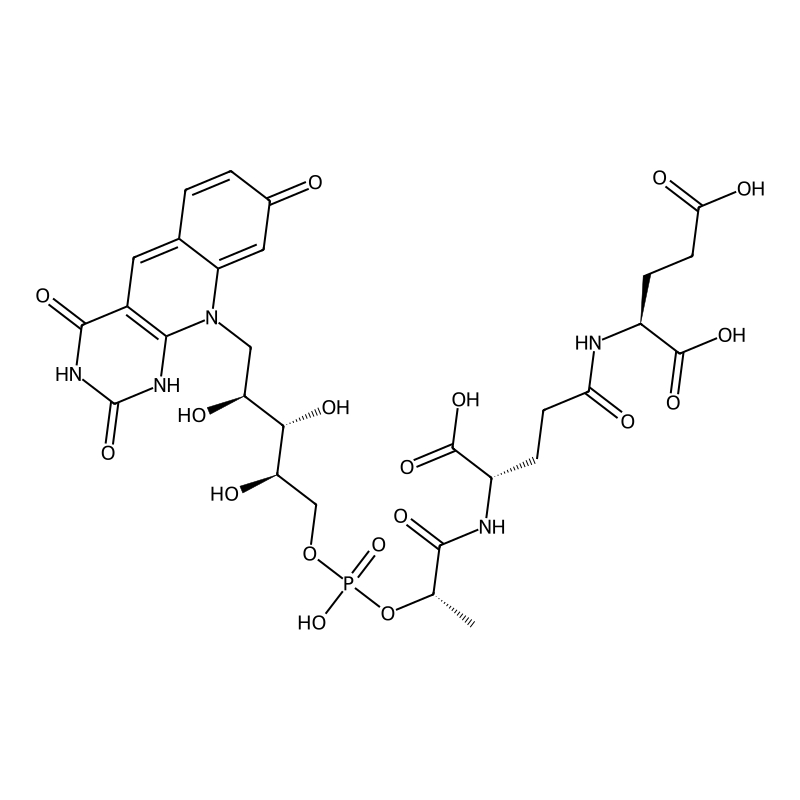

coenzyme F420

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Coenzyme F420 is a unique family of coenzymes primarily involved in redox reactions within various bacteria and archaea. It is derived from coenzyme FO, specifically 7,8-didemethyl-8-hydroxy-5-deazariboflavin, and is characterized by the addition of an oligoglutamyl tail linked through a 2-phospho-L-lactate bridge. This compound exhibits a distinctive absorption maximum at 420 nm, which is the origin of its name. Coenzyme F420 was first identified in methanogenic archaea and has since been recognized in other groups such as Actinomycetota, Cyanobacteria, and various soil bacteria including Proteobacteria and Firmicutes. Notably, it is also utilized by some eukaryotes like Drosophila melanogaster and Ostreococcus tauri .

Coenzyme F420 participates in a variety of redox reactions, functioning as an electron carrier that shuttles electrons between different enzymes. It can exist in two states: the oxidized form (F420) and the reduced form (F420-H2). The reduction of coenzyme F420 to its dihydro form is catalyzed by several enzymes, including glucose-6-phosphate dehydrogenase. Its low redox potential allows it to facilitate challenging transformations, such as the reduction of complex substrates, making it a versatile cofactor in metabolic pathways .

Coenzyme F420 plays a critical role in several biological processes, particularly in energy metabolism and biosynthesis. It serves as a substrate for various enzymes involved in essential metabolic pathways, including coenzyme F420 hydrogenase and methylenetetrahydromethanopterin reductase. These enzymes are crucial for the conversion of carbon dioxide to methane in methanogenic organisms, highlighting the importance of coenzyme F420 in anaerobic respiration and energy conservation .

The biosynthesis of coenzyme F420 occurs through a multi-step enzymatic pathway:

- 7,8-didemethyl-8-hydroxy-5-deazariboflavin synthase (FbiC) converts precursors into coenzyme FO.

- 2-phospho-L-lactate transferase (FbiA) produces coenzyme F420-0 by adding a phospho-lactate moiety.

- Coenzyme F420-0:L-glutamate ligase (part of FbiB) attaches a glutamate residue to form coenzyme F420-1.

- Coenzyme F420-1:gamma-L-glutamate ligase (other part of FbiB) adds additional glutamate units to create various forms like coenzyme F420-2 .

Coenzyme F420 has significant applications in both research and industry:

- Biotechnology: Its unique properties make it a potential candidate for use as an industrial catalyst in biochemical processes.

- Pharmaceuticals: Coenzyme F420 is implicated in the activation of certain drugs used to treat multi-drug-resistant tuberculosis, such as delamanid and pretomanid. These drugs rely on the reduced form of coenzyme F420 for their mechanism of action .

- Environmental Science: Coenzyme F420's role in methanogenesis positions it as an important factor in carbon cycling and methane production in natural ecosystems .

Research has shown that coenzyme F420 interacts with various enzymes critical for metabolic pathways. For instance, it serves as an electron donor for dehydrogenases involved in energy metabolism. Studies have focused on its interactions with specific enzymes like glucose-6-phosphate dehydrogenase and other redox-active proteins to elucidate its role in cellular processes .

Coenzyme F420 shares structural similarities with other flavin derivatives but exhibits distinct catalytic properties that set it apart from these compounds:

| Compound Name | Structure Similarity | Catalytic Role | Unique Features |

|---|---|---|---|

| Flavin Mononucleotide | Structural similarity | Electron carrier | Higher redox potential than coenzyme F420 |

| Nicotinamide Adenine Dinucleotide | Catalytic similarity | Electron carrier | Involved in different metabolic pathways |

| Nicotinamide Adenine Dinucleotide Phosphate | Catalytic similarity | Electron donor | More ubiquitous than coenzyme F420 |

Coenzyme F420's ability to act as both an electron carrier and a versatile cofactor makes it unique among these compounds, especially due to its specific roles in methanogenic pathways and potential applications in biotechnology .

The biosynthesis of coenzyme F420 involves a conserved pathway orchestrated by three key enzymes: FbiC, FbiA, and FbiB. These enzymes sequentially modify precursor molecules to produce the mature coenzyme.

FbiC and the Production of the Deazaflavin Core

FbiC catalyzes the first committed step by synthesizing 7,8-didemethyl-8-hydroxy-5-deazariboflavin (coenzyme FO), the deazaflavin headgroup of F420. Structural studies reveal that FbiC operates via a substrate transfer mechanism, utilizing pyrimidinedione and phosphoribosyl pyrophosphate (PRPP) to form the heterocyclic ring system. Disruption of the fbiC gene in Mycobacterium bovis abolishes FO production, confirming its indispensable role in initiating F420 biosynthesis.

FbiA and the Attachment of the 2-Phospho-L-Lactate Bridge

FbiA, a phosphotransferase, links FO to a 2-phospho-L-lactate (2PL) group derived from phosphoenolpyruvate (PEP). Crystal structures of FbiA in Mycobacterium tuberculosis demonstrate a flexible active site that binds FO and PEP through a Mg²⁺-dependent mechanism. This step generates dehydro-F420-0 (DH-F420-0), an unstable intermediate rapidly reduced to F420-0 in vivo. Mutations in fbiA result in the accumulation of FO and truncated F420 variants, underscoring its role in bridging the deazaflavin core to the polyglutamate tail.

FbiB and Poly-γ-Glutamyl Tail Elongation

FbiB, a bifunctional enzyme, elongates the poly-γ-glutamyl tail of F420-0 through sequential glutamate additions. The N-terminal domain of FbiB exhibits γ-glutamyl ligase activity, while the C-terminal domain, homologous to FMN-dependent nitroreductases, facilitates processivity. Structural analyses reveal distinct binding pockets for F420-0 and FMN, though FMN’s role remains enigmatic. In Mycobacterium smegmatis, FbiB produces F420 variants with 5–7 glutamate residues, whereas archaeal homologs typically add only two.

Table 1: Enzymatic Components of F420 Biosynthesis

Primary Energy Conservation Mechanisms

In methanogenic archaea, coenzyme F420 facilitates energy conservation through multiple interconnected pathways. The F420-reducing hydrogenase complex represents the primary entry point for electrons from hydrogen gas, catalyzing the fundamental reaction H₂ + F420 → F420H₂ [4] [5]. This reaction provides the reduced cofactor necessary for subsequent energy-yielding transformations in the carbon dioxide reduction pathway.

The methylotrophic pathway demonstrates the versatility of coenzyme F420 in energy conservation. During methanol metabolism, F420H₂ generated through methyl group oxidation serves as the electron donor for the F420H₂:methanophenazine oxidoreductase complex, which transfers electrons to the respiratory chain while conserving energy through proton translocation [4] [6]. This process enables methanogens with cytochromes to achieve higher growth yields, producing up to seven grams of cells per mole of methane compared to three grams in organisms lacking cytochromes [4].

Hydrogen Cycling and Alternative Pathways

Recent research has revealed sophisticated hydrogen cycling mechanisms that enhance energy conservation efficiency in methanogenic archaea [6] [5]. The Hmd-Mtd cycle provides an alternative pathway for F420 reduction, involving hydrogen-dependent methylenetetrahydromethanopterin dehydrogenase and F420H₂-dependent methylenetetrahydromethanopterin dehydrogenase working in concert [5]. This cycle enables continued F420 reduction even when traditional F420-reducing hydrogenases are impaired, demonstrating the metabolic flexibility inherent in methanogenic energy conservation.

Integration with Carbon Metabolism

Coenzyme F420 integrates seamlessly with one-carbon metabolism in methanogenic archaea. The cofactor participates in tetrahydromethanopterin-mediated reactions, reducing methylene-tetrahydromethanopterin to methyl-tetrahydromethanopterin in the fourth step of the carbon dioxide reduction pathway [1]. This integration ensures that energy conservation processes are directly coupled to carbon fixation, maximizing metabolic efficiency.

Xenobiotic Detoxification Pathways in Actinobacteria

Actinobacteria have evolved sophisticated F420-dependent detoxification systems that enable survival in environments containing diverse antimicrobial compounds and xenobiotic substances [7] [8]. These systems represent a crucial adaptation to the chemical warfare prevalent in soil ecosystems, where actinobacteria must compete with other microorganisms producing toxic secondary metabolites.

Enzymatic Detoxification Mechanisms

The flavin/deazaflavin oxidoreductase superfamily encompasses the primary F420-dependent detoxification enzymes in actinobacteria [7] [9]. These enzymes exhibit remarkable substrate promiscuity, catalyzing the reductive detoxification of structurally diverse compounds including furanocoumarins, arylmethanes, and quinone analogues [8]. The reductive mechanism typically involves hydride transfer from F420H₂ to electrophilic centers in xenobiotic compounds, rendering them less toxic or facilitating their elimination.

Mycobacterium smegmatis demonstrates exceptional detoxification capabilities, utilizing F420-dependent reductases to neutralize compounds that inhibit growth at subnanomolar concentrations in F420-deficient strains [8]. Methoxsalen, a furanocoumarin, undergoes reductive cleavage of its furan ring through F420H₂-mediated hydride transfer, while malachite green experiences reduction of its methyl groups, effectively detoxifying these compounds [8].

Structural Adaptations for Xenobiotic Processing

The split β-barrel architecture characteristic of many F420-dependent oxidoreductases provides the structural flexibility necessary for accommodating diverse xenobiotic substrates [9]. Plasticity in substrate binding pockets and modifications to cofactor binding motifs enable these enzymes to process compounds with varying molecular geometries and chemical properties [9]. This adaptability represents a key evolutionary advantage for actinobacteria in chemically diverse environments.

Physiological Integration

F420-dependent detoxification pathways integrate with cellular stress response mechanisms in actinobacteria. The glucose-6-phosphate dehydrogenase-coupled regeneration system ensures continuous F420H₂ availability for detoxification reactions [10]. This coupling links detoxification capacity to central carbon metabolism, enabling cells to upregulate detoxification activity in response to increased xenobiotic exposure.

Biosynthetic Mediation of Secondary Metabolites

Coenzyme F420 plays an indispensable role in the biosynthesis of numerous secondary metabolites, particularly antibiotics produced by actinobacteria [11] [12]. This involvement extends beyond simple redox chemistry to encompass critical structural modifications that determine the biological activity and pharmacological properties of these natural products.

Antibiotic Biosynthesis Pathways

Tetracycline biosynthesis exemplifies the crucial role of F420 in antibiotic production [13] [14]. The enzyme system catalyzes the final reduction step, converting 5a,11a-dehydrotetracycline to tetracycline through F420H₂-dependent hydride transfer [13]. Similarly, oxytetracycline biosynthesis requires F420-dependent hydroxylation and reduction reactions that install the characteristic hydroxyl group at the C6 position [14].

Pyrrolobenzodiazepine antibiotic biosynthesis demonstrates the versatility of F420-dependent chemistry in secondary metabolism [12]. The biosynthesis of anthramycin, sibiromycin, and lincomycin involves F420-dependent reduction of 4-propylidene-3,4-dihydropyrrole-2-carboxylic acid to form the common intermediate 4-propylidene-tetrahydropyrrole-2-carboxylic acid [12]. This reaction represents a critical branching point in the biosynthetic pathway, determining the final structural characteristics of the antibiotic products.

Reductive Transformations in Natural Product Synthesis

F420-dependent enzymes catalyze diverse reductive transformations essential for natural product biosynthesis [11]. These include the reduction of imine, ketone, and enoate moieties in secondary metabolite scaffolds [11]. The low reduction potential of F420 enables thermodynamically challenging reductions that are inaccessible to other cellular reducing agents, expanding the chemical space available for natural product diversification.

Biosynthetic Gene Cluster Integration

F420 biosynthetic genes frequently cluster with secondary metabolite biosynthetic gene clusters, suggesting co-evolution and functional integration [15]. This genomic organization ensures coordinated expression of F420 biosynthesis and secondary metabolite production, optimizing cellular resources for antibiotic synthesis. The presence of γ-glutamyltransferase homologs in these clusters indicates that F420 polyglutamylation may be fine-tuned to support specific biosynthetic requirements [12].

Metabolic Engineering Implications

Understanding F420-dependent secondary metabolite biosynthesis has enabled heterologous production strategies for natural product discovery [11] [16]. The successful expression of F420 biosynthetic pathways in Escherichia coli has opened new avenues for producing F420-dependent antibiotics in tractable host organisms [16]. This capability is particularly valuable for accessing cryptic biosynthetic gene clusters that remain silent under standard laboratory conditions.

| Enzyme Family | Structural Classification | Representative Enzymes | Metabolic Functions |

|---|---|---|---|

| F420-reducing Hydrogenases | SH3 barrel domain | Frh, Frc complexes | Primary H₂ oxidation for F420 reduction |

| Methylene-H₄MPT Reductases | TIM barrel fold | Mtd, Mer enzymes | One-carbon metabolism in methanogenesis |

| F420-dependent Dehydrogenases | TIM barrel fold | Glucose-6-phosphate dehydrogenase | Central carbon metabolism integration |

| Flavin/Deazaflavin Oxidoreductases | Split β-barrel | FDOR superfamily | Xenobiotic detoxification and persistence |

| F420-dependent Monooxygenases | TIM barrel fold | Tetracycline biosynthetic enzymes | Secondary metabolite modifications |

| Pathway Component | Enzyme | Substrate | Product | Energy Yield |

|---|---|---|---|---|

| Hydrogen Oxidation | F420-reducing Hydrogenase | H₂ + F420 | F420H₂ | Primary electron input |

| Formate Oxidation | F420-dependent Formate Dehydrogenase | Formate + F420 | CO₂ + F420H₂ | Alternative electron source |

| Methylotrophic Respiration | F420H₂:Methanophenazine Oxidoreductase | F420H₂ + Methanophenazine | F420 + Reduced methanophenazine | Respiratory energy conservation |

| NADPH Generation | F420:NADP Oxidoreductase | F420H₂ + NADP⁺ | F420 + NADPH | Anabolic reducing power |

| Secondary Metabolite | Producing Organism | F420-Dependent Reaction | Biosynthetic Significance |

|---|---|---|---|

| Tetracycline | Streptomyces aureofaciens | 5a,11a-dehydrotetracycline reduction | Final activation step |

| Oxytetracycline | Streptomyces rimosus | C6 hydroxylation and ring reduction | Structural diversification |

| Anthramycin | Streptomyces refuineus | Dihydropyrrole intermediate reduction | Scaffold formation |

| Lincomycin | Streptomyces lincolnensis | Propyl side chain formation | Chain elongation |

| Pyrrolobenzodiazepines | Various Streptomyces species | Tetrahydropyrrole ring formation | Core structure assembly |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Other CAS

Wikipedia

Dates

Explore Compound Types